molecular formula C9H15N3 B1287696 N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine CAS No. 93234-94-7

N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine

Cat. No.: B1287696
CAS No.: 93234-94-7
M. Wt: 165.24 g/mol
InChI Key: BYNUACNSLSSKPU-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Bifunctional Oligo-α-Aminopyridine Ligands and Copper(II) Complexes : N-(3-Aminopropyl)-N-Methyl-N-Pyridin-2-ylamine is used in the synthesis of bifunctional oligo-α-aminopyridine ligands. These ligands are further utilized to construct corresponding metal complexes, which show potential in coordination chemistry and catalysis. The study details the synthesis process and structural characterization of these compounds, including their geometrical properties in the complex form (Hasan et al., 2003).

Chemical Synthesis and Medicinal Chemistry

  • Histone Deacetylase Inhibitor Development : In medicinal chemistry, derivatives of this compound are used in the design and synthesis of histone deacetylase inhibitors, with potential applications in cancer treatment. One example is the compound MGCD0103, which has shown promising results in vitro and in vivo and has progressed to clinical trials (Zhou et al., 2008).

Green Chemistry and Catalyst-Free Reactions

  • Catalyst-Free Synthesis of N-Arylidene-2-arylimidazo[1,2-a]pyridine-3-ylamine Derivatives : The compound is involved in green chemistry applications, particularly in catalyst-free reactions. An efficient method for synthesizing N-arylidene-2-arylimidazo[1,2-a]pyridine-3-ylamine derivatives via a multicomponent reaction is an example of its use in environmentally friendly chemical processes (Abdel Hameed et al., 2017).

Antiallergic Drug Development

  • Development of Antiallergic Agents : Research into the development of antiallergic drugs utilizes this compound derivatives. This research has led to the creation of novel compounds with significant potency against allergic reactions, showing promise for therapeutic applications (Menciu et al., 1999).

Biochemical Studies and Electrophoresis

  • Capillary Electrophoresis of Imatinib Mesylate and Related Substances : In biochemical research, the compound is utilized in the analysis of imatinib mesylate and related substances. Capillary electrophoresis techniques employing this chemical have been developed for the separation and analysis of these compounds, enhancing the understanding of their properties and interactions (Ye et al., 2012).

Organic Synthesis and Coordination Chemistry

  • Synthesis of Functionalized Pyridines and Coordination Compounds : The synthesis of functionalized pyridines and coordination compounds using this compound demonstrates its role in producing novel materials with potential applications in various chemical industries. These compounds have unique properties that make them suitable for a range of applications, including catalysis and material science (Ghosh et al., 2014).

Safety and Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions needed while handling it .

Future Directions

This involves discussing potential future research directions, applications, or improvements to the synthesis process .

Properties

IUPAC Name

N'-methyl-N'-pyridin-2-ylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12(8-4-6-10)9-5-2-3-7-11-9/h2-3,5,7H,4,6,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNUACNSLSSKPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90604293
Record name N~1~-Methyl-N~1~-(pyridin-2-yl)propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93234-94-7
Record name N~1~-Methyl-N~1~-(pyridin-2-yl)propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (0.82 g) in DMSO (20 ml) was added 2-(3-aminopropylamino)pyridine (4.7 g). The mixture was stirred and slowly heated under nitrogen to 85° C. After the evolution of hydrogen had ceased the mixture was cooled to room temperature and iodomethane (4.41 g) in DMSO (5 ml) added keeping the temperature below 35° C. After stirring for a further 30 minutes water (200 ml) was added and the resulting mixture extracted with chloroform. The extract was washed with water followed by 2N hydrochloric acid. The pH of the acid washings was raised to 14 (NaOH) and extracted again with chloroform. This final extract was dried (K2CO3) and stripped to an oil 3.84 g. Chromatography (silica gel, 10% ammoniacal methanol/dichloromethane) afforded 2-[N-(3-aminopropyl)-N-methylamino]pyridine 2.0 g (39%) as an oil.
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.41 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

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